

# An In-depth Technical Guide to the Chemical Properties of N-sec-Butylphthalimide

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## Compound of Interest

Compound Name: *N-sec-Butylphthalimide*

Cat. No.: *B157837*

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## Introduction

**N-sec-Butylphthalimide** (CAS No. 10108-61-9) is an N-substituted derivative of phthalimide, an important scaffold in organic synthesis and medicinal chemistry.<sup>[1]</sup> In this molecule, a secondary butyl group is covalently bonded to the imide nitrogen atom. The substitution at the nitrogen position is crucial as it modulates the physicochemical and biological properties of the phthalimide core, including lipophilicity and steric profile, which influences its interaction with biological targets.<sup>[1]</sup>

Historically, the phthalimide structure is best known for its central role in the Gabriel synthesis, a classic and reliable method developed in 1887 for the synthesis of primary amines from primary alkyl halides.<sup>[1][2]</sup> **N-sec-Butylphthalimide** serves as a key intermediate in this context, providing a protected form of sec-butylamine. This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols for synthesis and analysis, and logical workflows pertinent to **N-sec-Butylphthalimide**.

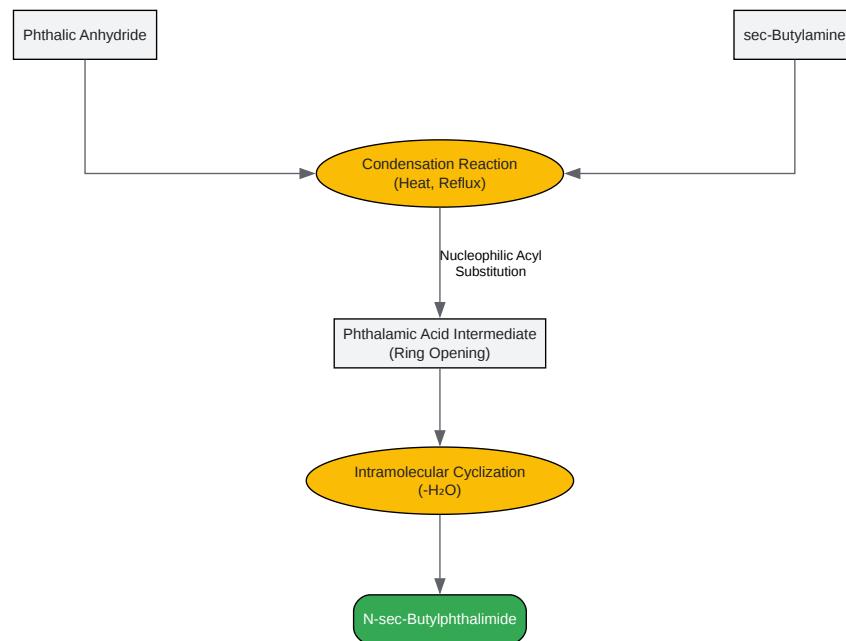
## Core Chemical and Physical Properties

The fundamental physicochemical properties of **N-sec-Butylphthalimide** are summarized in the table below. These properties are essential for its handling, reaction setup, and purification.

Property	Value	Source
CAS Number	10108-61-9	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>12</sub> H <sub>13</sub> NO <sub>2</sub>	<a href="#">[5]</a>
Molecular Weight	203.24 g/mol	<a href="#">[1]</a>
IUPAC Name	2-(1-methylpropyl)-1H-isoindole-1,3(2H)-dione	<a href="#">[5]</a>
Melting Point	33-35 °C	<a href="#">[1]</a> <a href="#">[4]</a>
Boiling Point	302.8 °C at 760 mmHg	<a href="#">[3]</a> <a href="#">[6]</a>
Density	1.187 g/cm <sup>3</sup>	<a href="#">[3]</a> <a href="#">[4]</a>
pKa (Predicted)	-2.09 ± 0.20	<a href="#">[5]</a>

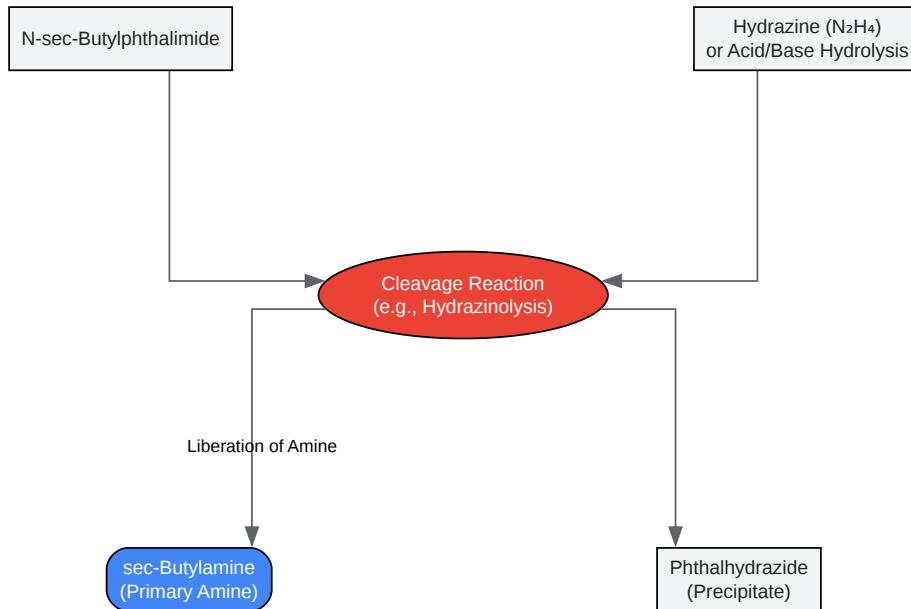
## Synthesis and Applications Workflow

**N-sec-Butylphthalimide** is primarily synthesized via the condensation of phthalic anhydride with sec-butylamine. It is subsequently used as a key reactant in the Gabriel synthesis to produce primary amines, specifically sec-butylamine, avoiding the over-alkylation issues common with other methods.[\[2\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)



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**Caption:** Workflow for the synthesis of **N-sec-Butylphthalimide**.



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**Caption:** Application of **N-sec-Butylphthalimide** in Gabriel Synthesis.

## Experimental Protocols

### Synthesis of N-sec-Butylphthalimide

This protocol describes the direct condensation of phthalic anhydride with sec-butylamine, a robust and common method for preparing N-substituted phthalimides.<sup>[1]</sup>

- Materials:
  - Phthalic anhydride
  - sec-Butylamine (a slight molar excess, e.g., 1.1 equivalents)

- Solvent (optional, e.g., water for a greener process, or a high-boiling organic solvent like DMF)
- Equipment:
  - Round-bottom flask equipped with a reflux condenser
  - Heating mantle or oil bath
  - Magnetic stirrer
  - Separatory funnel
- Procedure:
  - To a round-bottom flask, add phthalic anhydride (1.0 eq) and the chosen solvent. If performing a neat reaction, omit the solvent.
  - Add sec-butylamine (1.1 eq) to the flask.
  - Heat the mixture under reflux with vigorous stirring. Reaction temperatures typically range from 100 to 160 °C.[\[1\]](#)
  - The reaction proceeds via a phthalamic acid intermediate, followed by intramolecular cyclization and elimination of water to form the imide.[\[1\]](#)
  - Monitor the reaction progress by TLC or GC-MS.
  - Upon completion, cool the reaction mixture. If water was used as the solvent, the product may separate as an oily layer.
  - Isolate the crude product. This may involve separation of layers, extraction with an organic solvent (e.g., dichloromethane), and washing with water.
  - Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude **N-sec-Butylphthalimide**.
  - Further purification can be achieved by recrystallization or column chromatography.

## Analytical Characterization Protocols

### 4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary technique for confirming the structure of **N-sec-Butylphthalimide**.[\[1\]](#)

- Instrumentation: 400 MHz (or higher) NMR Spectrometer.
- Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ).
- Expected  $^1\text{H}$  NMR Spectrum:
  - Aromatic Protons: A multiplet or two distinct multiplets in the range of  $\delta$  7.7-7.9 ppm, corresponding to the four protons on the benzene ring of the phthalimide core.
  - Methine Proton (-CH-): A multiplet for the single proton on the chiral center of the sec-butyl group.
  - Methylene Protons (-CH<sub>2</sub>-): A multiplet corresponding to the two protons of the ethyl moiety attached to the chiral center.
  - Methyl Protons (-CH<sub>3</sub>): Two distinct signals, likely a triplet and a doublet, for the two methyl groups of the sec-butyl substituent.
- Expected  $^{13}\text{C}$  NMR Spectrum:
  - Carbonyl Carbons (C=O): A signal in the downfield region, typically around  $\delta$  168 ppm, for the two equivalent imide carbonyl carbons.
  - Aromatic Carbons: Signals in the aromatic region ( $\delta$  123-134 ppm), showing distinct peaks for the substituted and unsubstituted carbons of the benzene ring.
  - Aliphatic Carbons: Signals in the upfield region corresponding to the four unique carbons of the sec-butyl group.

### 4.2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

- Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.
- Sample Preparation: The sample can be analyzed as a thin film (if liquid at room temp), a KBr pellet (if solid), or in a suitable solvent.
- Expected Characteristic Absorptions:
  - C=O Stretching: Strong, characteristic absorption bands for the imide carbonyl groups, typically appearing around  $1700\text{-}1770\text{ cm}^{-1}$ . Often, two distinct bands are observed (symmetric and asymmetric stretching).
  - C-N Stretching: A band in the region of  $1350\text{-}1450\text{ cm}^{-1}$ .
  - Aromatic C=C Stretching: Bands in the  $1450\text{-}1600\text{ cm}^{-1}$  region.
  - Aromatic C-H Stretching: Signals appearing just above  $3000\text{ cm}^{-1}$ .
  - Aliphatic C-H Stretching: Signals appearing just below  $3000\text{ cm}^{-1}$ .

#### 4.2.3 Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern of the compound.

- Instrumentation: Mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI for GC-MS, or Electrospray Ionization - ESI for LC-MS).
- Expected Results:
  - Molecular Ion Peak  $[M]^+$ : A peak corresponding to the molecular weight of the compound ( $m/z = 203.24$ ).
  - Fragmentation Pattern: Characteristic fragments resulting from the cleavage of the sec-butyl group or fragmentation of the phthalimide ring. Common fragments would include loss of alkyl radicals from the sec-butyl chain.

## Safety and Handling

**N-sec-Butylphthalimide** is reported to be a poison by ingestion and skin contact.[\[5\]](#) Toxicity data (LD50) has been reported for various animal models.[\[5\]](#) Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Species	Route	LD50 Value	Source
Rat	Oral	1100 $\mu\text{L/kg}$	<a href="#">[5]</a>
Mouse	Oral	1600 $\mu\text{L/kg}$	<a href="#">[5]</a>
Rabbit	Oral	2300 $\mu\text{L/kg}$	<a href="#">[5]</a>
Guinea Pig	Oral	1200 $\mu\text{L/kg}$	<a href="#">[5]</a>

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